Lipophilicity Shift: XLogP3 Comparison vs. 3-Unsubstituted Analog
The target compound's XLogP3 is 1.4, as computed and reported by PubChem [1]. Its closest 3-unsubstituted analog, 5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid (CAS 1340178-78-0), has a lower molecular weight (203.20 vs. 237.64 g/mol) and, based on the absence of the lipophilic chlorine substituent, its XLogP3 is structurally predicted to be significantly lower (estimated ~0.8–1.0) . This lipophilicity increase of approximately 0.4–0.6 log units is consistent with the known contribution of an aryl chlorine atom to logP [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.4 |
| Comparator Or Baseline | 5-Cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid (CAS 1340178-78-0); XLogP3 not directly reported, structurally predicted as ~0.8–1.0 based on chlorine deletion |
| Quantified Difference | Estimated increase of 0.4–0.6 log units |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) vs. structural inference |
Why This Matters
The higher lipophilicity of the 3-chloro analog provides a measurable advantage in optimizing the logP of drug candidates without requiring additional lipophilic modifications, potentially improving membrane permeability of derived kinase inhibitors.
- [1] PubChem Compound Summary for CID 25247711, 3-Chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid. View Source
- [2] Hansch, C., Leo, A., Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society, 1995. View Source
